Product packaging for 1-Boc-1,4-cyclohexanediamine(Cat. No.:CAS No. 1351479-08-7; 195314-59-1)

1-Boc-1,4-cyclohexanediamine

Cat. No.: B2475277
CAS No.: 1351479-08-7; 195314-59-1
M. Wt: 214.309
InChI Key: PUYJCTMGNZGOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of 1-Boc-1,4-cyclohexanediamine’s Structural Features and Research Relevance

This compound, with the molecular formula C₁₁H₂₂N₂O₂, is a derivative of 1,4-diaminocyclohexane. chemimpex.comchemimpex.com Its structure consists of a cyclohexane (B81311) ring with two amino groups at the 1 and 4 positions. One of these amino groups is covalently bonded to a tert-butoxycarbonyl (Boc) group, forming a carbamate (B1207046). This Boc group is the key structural feature that defines the compound's utility, rendering one amine nucleophilically inactive while leaving the other primary amine available for chemical modification.

The research relevance of this compound is extensive and spans several key areas:

Pharmaceutical Development : It is a widely utilized intermediate in the synthesis of biologically active molecules and potential drug candidates. chemimpex.comchemimpex.com The cyclohexane scaffold can serve as a rigid core for constructing ligands that bind to specific biological targets. For instance, derivatives of the trans-isomer have been studied as V1A receptor antagonists, which are implicated in various physiological processes. smolecule.comscbt.com

Organic Synthesis : As a mono-protected diamine, it is a quintessential building block. chemicalbook.com It allows for the selective introduction of the 4-aminocyclohexyl moiety into larger molecules. The free amine can undergo a variety of reactions, such as acylation, alkylation, and arylation, to form more complex structures.

Material Science : The diamine structure is suitable for the synthesis of specialty polymers and materials. chemimpex.com Incorporation of this building block can influence material properties like strength, flexibility, and thermal stability. chemimpex.com

The synthesis of this compound typically involves the controlled reaction of 1,4-diaminocyclohexane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-protected product over the di-protected version. chemicalbook.com

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₂₂N₂O₂ chemimpex.comchemimpex.comchemicalbook.com
Molecular Weight214.30 g/mol sigmaaldrich.com
AppearanceWhite solid or liquid chemimpex.comsigmaaldrich.com
IUPAC Nametert-butyl N-(4-aminocyclohexyl)carbamate nih.gov

Isomeric Considerations: cis- and trans-1-Boc-1,4-cyclohexanediamine in Academic Inquiry

The cyclohexane ring is not planar and exists predominantly in a chair conformation. The substituents at the 1 and 4 positions can be arranged in two different spatial orientations relative to the ring, leading to the existence of cis and trans diastereomers. ontosight.ai This stereoisomerism is a critical aspect of this compound and is a key focus of academic and industrial research.

In the trans -isomer , the two amino groups (one protected, one free) are on opposite sides of the cyclohexane ring (one axial, one equatorial, or more commonly, both equatorial in the most stable chair conformation).

In the cis -isomer , the two amino groups are on the same side of the ring (one axial and one equatorial). ontosight.ai

This seemingly subtle structural difference has profound implications for the shape, reactivity, and biological activity of molecules derived from these isomers. ontosight.ai Consequently, synthetic chemists often require a specific isomer to achieve a desired therapeutic effect or material property. For example, the trans-isomer provides a more linear and rigid scaffold, while the cis-isomer introduces a distinct "kink" into the molecular structure.

In research, the isomers are treated as distinct chemical entities, each with its own unique applications and properties. chemimpex.comchemimpex.com The trans-isomer is frequently used in the synthesis of peptide-based drugs and macrocycles, where its defined geometry is advantageous. smolecule.com The cis-isomer is also a valuable intermediate, employed in the preparation of chiral ligands and catalysts for asymmetric synthesis. chemimpex.com The ability of the cis-isomer to form stable complexes with metal ions enhances its utility in coordination chemistry. chemimpex.com The distinct stereochemistry of each isomer makes them non-interchangeable starting materials for achieving specific three-dimensional molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B2475277 1-Boc-1,4-cyclohexanediamine CAS No. 1351479-08-7; 195314-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1,4-diaminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJCTMGNZGOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC(CC1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Boc 1,4 Cyclohexanediamine

Regioselective N-Boc Protection of 1,4-Cyclohexanediamine

The synthesis of 1-Boc-1,4-cyclohexanediamine primarily involves the selective protection of one of the two chemically equivalent amino groups on the 1,4-cyclohexanediamine precursor. This process, known as monoprotection, is a significant challenge because the protecting agent, typically di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), can react with either one or both amino moieties, leading to a mixture of unprotected, monoprotected, and di-protected products. sigmaaldrich.com

Optimized Reaction Conditions and Reagent Control

The direct reaction between 1,4-cyclohexanediamine and (Boc)₂O is the most common method for preparing this compound. Research has focused on optimizing reaction conditions to favor the formation of the desired mono-Boc product. Key parameters that are manipulated include solvent, temperature, and the stoichiometry of the reactants. fishersci.co.uk

Methanol (B129727) is a frequently used solvent for this reaction. chemicalbook.com A typical procedure involves dissolving the diamine in methanol, cooling the solution to 0°C, and then adding the (Boc)₂O. chemicalbook.com The reaction is often stirred for an extended period at room temperature to proceed to completion. chemicalbook.com Bases such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP) can be employed, though their use varies depending on the specific protocol. fishersci.co.uk Some methods also utilize solvent-free conditions, for instance, using a catalytic amount of iodine to facilitate the reaction at ambient temperature. organic-chemistry.org

A three-step method offers an alternative route: first, one amino group is protected with an acyl or sulfonyl chloride; second, the remaining amino group is reacted with (Boc)₂O; and third, the initial acyl or sulfonyl group is removed to yield the N-Boc-trans-1,4-cyclohexanediamine. wipo.int This method provides high purity and yield by avoiding multi-site substitution issues. wipo.int

Below is a table summarizing various reported reaction conditions:

Table 1: Optimized Reaction Conditions for Mono-Boc Protection

Precursors Reagents & Solvents Key Conditions Yield Reference
(1r,4r)-cyclohexane-1,4-diamine (Boc)₂O, Methanol (MeOH) 0°C to room temp, 16h, 3.6 eq. of diamine 86% chemicalbook.com
(1R,2R)-cyclohexane-1,2-diamine Me₃SiCl, (Boc)₂O, MeOH 0°C to room temp, 1h, in-situ HCl salt formation 66% scielo.org.mxredalyc.org
Piperazine (example diamine) (Boc)₂O, Methanol Flow chemistry, 30°C, 0.8 eq. of (Boc)₂O 45% sigmaaldrich.com

Strategies for Maximizing Monoprotection Selectivity

Achieving high selectivity for the monoprotected product is crucial for an efficient synthesis. Several strategies have been developed to overcome the statistical distribution of products that often results from reacting a symmetric diamine with a protecting group.

Control of Stoichiometry : One of the most straightforward strategies is to use a large excess of the diamine relative to the Boc-anhydride. chemicalbook.com For example, using 3.6 equivalents of (1r,4r)-cyclohexane-1,4-diamine to one equivalent of (Boc)₂O significantly favors the formation of the monoprotected product, as the protecting agent is more likely to encounter an unprotected diamine molecule. chemicalbook.com Conversely, using a substoichiometric amount of the protecting agent (e.g., 0.8 equivalents) can also maximize the yield of the monoprotected species relative to the di-protected byproduct. sigmaaldrich.comed.ac.uk

In Situ Monoprotonation : A more sophisticated approach involves the "one-pot" in situ generation of the mono-hydrochloride salt of the diamine. scielo.org.mxredalyc.org By adding one equivalent of an HCl source, such as trimethylsilyl (B98337) chloride (Me₃SiCl), one of the amino groups is protonated to form an ammonium (B1175870) salt. scielo.org.mxredalyc.org This protonated group is no longer nucleophilic and does not react with the subsequently added (Boc)₂O, thus directing the protection to the remaining free amino group. scielo.org.mxredalyc.org

Flow Chemistry : Continuous flow chemistry offers enhanced control over reaction parameters, which can significantly improve selectivity. ed.ac.uk By using microreactors with small internal diameters (e.g., 0.5 mm), rapid and efficient mixing is achieved. ed.ac.uk This minimizes localized areas of high Boc-anhydride concentration, which are responsible for the formation of the di-protected byproduct. ed.ac.uk

Orthogonal Protection-Deprotection : A multi-step sequence can be employed where one amine is first protected with a group that can be removed under conditions that leave the Boc group intact (an orthogonal protecting group). wipo.int After protecting the second amine with Boc, the first group is selectively removed. wipo.int

Chromatographic and Non-Chromatographic Purification Techniques

Once the reaction is complete, the desired this compound must be isolated from the reaction mixture, which may contain the starting diamine, the di-Boc-protected byproduct, and other reagents.

Chromatographic Purification : Column chromatography over silica (B1680970) gel is a standard and effective method for separating the components of the reaction mixture. nih.govbeilstein-journals.org The separation is based on the different polarities of the starting material, product, and byproduct. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. chemicalbook.com

Non-Chromatographic Purification : Acid-base extraction provides a scalable and cost-effective alternative to chromatography. scielo.org.mxredalyc.org This technique exploits the differences in basicity between the three main components. The monoprotected product is significantly less basic than the starting diamine but can still be protonated or deprotonated. A typical workup involves:

Diluting the reaction mixture with water and performing an initial wash with a non-polar organic solvent like ethyl ether to remove some impurities. redalyc.org

Adjusting the pH of the aqueous layer to be strongly basic (e.g., pH > 12 with NaOH). scielo.org.mxredalyc.org

Extracting the deprotonated monoprotected product into an organic solvent such as dichloromethane. scielo.org.mxredalyc.org The unreacted diamine remains in the aqueous layer, while the di-protected, non-basic byproduct can be separated during the washing steps. This method can yield a pure product without the need for chromatography. redalyc.org

Convergent and Divergent Synthetic Routes to the this compound Scaffold

While the regioselective protection of 1,4-cyclohexanediamine is the most direct approach, other synthetic strategies, including convergent and divergent routes, offer access to the target molecule and its derivatives. A convergent synthesis involves preparing separate fragments of the molecule and then joining them, whereas a divergent synthesis starts from a common intermediate to create a library of structurally related compounds. ulisboa.ptacs.org

Approaches Utilizing Alternative Precursors and Reaction Cascades

The synthesis of this compound from the parent diamine is a highly convergent route. However, alternative pathways to the core 1,4-cyclohexanediamine scaffold itself are being explored, particularly from renewable resources.

One innovative approach starts from lignin, a complex polymer found in wood. nih.govrsc.org In this two-step catalytic sequence, lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) is first converted to 1,4-cyclohexanediol (B33098) (14CHDO) via reductive demethoxylation and hydrogenation. nih.govrsc.org The resulting diol is then subjected to amination with ammonia (B1221849), using a RANEY® Ni catalyst, to produce 1,4-cyclohexanediamine (14CHDA) in nearly quantitative yield. nih.govrsc.org This provides a sustainable route to the key precursor.

A divergent approach can be envisioned using the strategy outlined in a patent, which allows for the synthesis of various derivatives. wipo.int By first reacting 1,4-cyclohexanediamine with different acyl or sulfonyl chlorides, a range of mono-acylated/sulfonylated intermediates can be generated. After Boc-protection of the second amino group, these intermediates can be used as is, or the initial protecting group can be removed, leading to a diverse set of N-Boc-1,4-cyclohexanediamine derivatives from a common pathway.

High-Pressure Synthetic Methodologies for Parent 1,4-Cyclohexanediamine

The industrial production of the parent 1,4-cyclohexanediamine often relies on high-pressure hydrogenation reactions. These methods are critical for synthesizing the precursor required for Boc-protection.

One method involves the hydrogenation of p-phenylenediamine (B122844). google.comchemicalbook.com This reaction is typically carried out using nickel or cobalt catalysts at high temperatures (e.g., 180°C) and pressures (100-150 atmospheres). chemicalbook.com The initial product is a mixture of cis and trans isomers. To increase the proportion of the more thermodynamically stable trans isomer, the mixture can be heated further under hydrogen pressure (e.g., 170-220°C at 4-10 MPa). google.com

An alternative high-pressure method synthesizes 1,4-cyclohexanediamine directly from 1,4-cyclohexanediol. google.com This process involves reacting the diol with liquid ammonia in a high-pressure kettle at 10-15 MPa and 220-250°C. google.com This route is reported to have a high conversion rate (>95%) and product yield (~93%). google.com

Table 2: High-Pressure Synthesis of 1,4-Cyclohexanediamine

Precursor Catalyst/Reagents Pressure Temperature Key Features Reference
p-Phenylenediamine Nickel or Cobalt ~10-15 MPa (100-150 atm) 180°C Produces a mixture of cis/trans isomers chemicalbook.com
p-Phenylenediamine Hydrogen 4-10 MPa 170-220°C Isomerization to enrich the trans isomer google.com

Stereocontrolled Synthesis of this compound Diastereomers

The stereochemical configuration of this compound is a critical determinant of its function and application, particularly in the synthesis of complex molecules such as pharmaceuticals and chiral catalysts. The cyclohexane (B81311) ring can exist in different conformations, and the two amino groups can be arranged in either a cis or trans relationship, leading to diastereomers. Furthermore, the 1,4-disubstituted cyclohexane ring itself is achiral, but the introduction of a single Boc group on one of the amino groups desymmetrizes the molecule, creating a chiral center if the starting diamine is chiral. Advanced synthetic methodologies are therefore required to control both the relative (cis/trans) and absolute (R/S) stereochemistry of this important building block.

Enantioselective Approaches to Chiral Cyclohexanediamine (B8721093) Building Blocks

While 1,4-diaminocyclohexane is achiral, its derivatives can be chiral. The development of enantioselective methods is crucial for applications where a specific enantiomer is required, such as in asymmetric catalysis. The primary strategies for accessing enantiomerically pure cyclohexanediamine derivatives involve the resolution of racemic mixtures and, by extension, asymmetric synthesis.

Chiral Resolution: A prevalent method for obtaining enantiomerically pure amines is the classical resolution of a racemic mixture via the formation of diastereomeric salts with a chiral resolving agent. For cyclohexanediamines, chiral acids like tartaric acid and mandelic acid are commonly employed. wisc.educhemrj.orggoogle.com The process involves reacting the racemic diamine with a single enantiomer of the chiral acid to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wisc.edu

For instance, the resolution of (±)-trans-1,2-diaminocyclohexane is well-established using L-(+)-tartaric acid, which selectively crystallizes the salt of the (1R,2R)-enantiomer due to its lower solubility. wisc.educhemrj.org A similar principle can be applied to 1,4-cyclohexanediamine derivatives. After separation, the desired enantiomer of the diamine is liberated by treating the purified diastereomeric salt with a base.

Table 1: Chiral Resolving Agents for Diaminocyclohexanes

Resolving Agent Target Diamine Isomer Principle of Separation Reference
L-(+)-Tartaric Acid (±)-trans-1,2-Diaminocyclohexane Formation of diastereomeric salts with differential solubility. wisc.educhemrj.org
D-(−)-Tartaric Acid (±)-trans-1,2-Diaminocyclohexane Formation of diastereomeric salts with differential solubility. chemrj.org

Asymmetric Catalysis: Asymmetric catalysis represents a more direct and efficient approach to chiral molecules. While specific examples focusing solely on this compound are less common than for its 1,2-isomer, the principles are transferable. Asymmetric hydrogenation of prochiral precursors, such as enamines or imines derived from 1,4-cyclohexanedione, using chiral transition metal catalysts is a powerful strategy. acs.org Catalysts based on metals like rhodium, ruthenium, or iridium, complexed with chiral ligands (e.g., derivatives of BINAP, JosiPhos, or chiral diamines themselves), can induce high enantioselectivity. acs.orgbeilstein-journals.org The use of chiral N-tosyl-1,2-cyclohexanediamine in ruthenium complexes for asymmetric transfer hydrogenation highlights the role of chiral diamines in creating stereoselective catalysts. beilstein-journals.org The synthesis of chiral thiourea (B124793) organocatalysts from mono-Boc-protected cyclohexanediamine derivatives further underscores the importance of these chiral building blocks. nih.gov

Diastereoselective Access to Defined cis- and trans-Isomers

The relative orientation of the two amino groups on the cyclohexane ring defines the cis and trans diastereomers of 1,4-diaminocyclohexane. Controlling this diastereoselectivity is fundamental for synthesizing the desired isomer of this compound.

Synthesis of trans-1-Boc-1,4-cyclohexanediamine: The trans-isomer is often the more thermodynamically stable and, consequently, the more commonly synthesized and utilized diastereomer. google.com A primary route to trans-1,4-diaminocyclohexane is the hydrogenation of p-phenylenediamine over catalysts like ruthenium or rhodium. google.com This reaction typically produces a mixture of cis and trans isomers. To increase the yield of the desired trans product, the isomeric mixture can be heated under hydrogen pressure, which promotes the isomerization of the cis form to the more stable trans form. google.com

Once the trans-1,4-diaminocyclohexane is obtained, the selective mono-protection with a Boc group can be achieved. This is typically done by reacting the diamine with di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions, often using a surplus of the diamine to minimize the formation of the di-Boc-protected byproduct. chemicalbook.com

Table 2: Synthesis of trans-N-Boc-1,4-cyclohexanediamine

Starting Material Reagent Solvent Key Conditions Yield Reference

Access to cis-1-Boc-1,4-cyclohexanediamine: The synthesis of the pure cis-isomer is more challenging due to its lower thermodynamic stability compared to the trans-isomer. google.com The hydrogenation of p-phenylenediamine initially produces a mixture containing the cis-isomer, which can be isolated, though this is often difficult. google.com The development of stereoselective catalysts that favor the formation of the cis-diastereomer during hydrogenation is an area of ongoing research. Alternative strategies might involve stereospecific ring-opening reactions of bicyclic precursors or multi-step synthetic sequences that lock the desired cis stereochemistry in place. A modular synthetic route that provides access to both stereoisomers is highly desirable, as the cis-isomer is also a valuable building block for certain bioactive molecules. uni-greifswald.de

Strategic Utilization of 1 Boc 1,4 Cyclohexanediamine As a Versatile Synthetic Building Block

Enabling Role in C-N Bond Forming Transformations

The presence of a free primary amine allows 1-Boc-1,4-cyclohexanediamine to readily participate in a variety of C-N bond-forming reactions, which are fundamental in synthetic organic chemistry. tcichemicals.com These transformations are crucial for assembling the core structures of numerous pharmaceuticals and functional materials. The most significant of these reactions include palladium-catalyzed couplings like the Buchwald-Hartwig amination, copper-catalyzed Ullmann couplings, and reductive aminations.

The Buchwald-Hartwig amination provides a powerful method for forming aryl C-N bonds by coupling amines with aryl halides. wikipedia.org This reaction is noted for its broad substrate scope and tolerance of various functional groups. wikipedia.org In this context, this compound acts as the amine nucleophile. For instance, it has been successfully coupled with functionalized aryl bromides under standard Buchwald-Hartwig conditions, often employing a palladium catalyst with a specialized phosphine (B1218219) ligand, to yield key intermediates for complex molecules. nih.gov

The Ullmann condensation , an older but still relevant copper-catalyzed reaction, also facilitates the formation of C-N bonds, particularly with aryl halides. nih.gov Modern modifications to the Ullmann reaction, often involving the use of chelating diamine ligands, have made the conditions milder and expanded its applicability. acs.orgscispace.com this compound can be effectively N-arylated using these improved Ullmann protocols.

Reductive amination is another cornerstone transformation where this diamine is employed. This reaction involves the formation of an imine by reacting the primary amine of this compound with a ketone or aldehyde, followed by in-situ reduction to the corresponding secondary amine. kanto.co.jpresearchgate.net This method was utilized in the synthesis of flavin-indole conjugates, where mono-Boc-protected trans-1,4-diaminocyclohexane was reacted with 3-indolcarbaldehyde and subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to furnish the desired indolylmethyl-derivative. d-nb.info

Table 1: Key C-N Bond Forming Reactions with this compound
Reaction TypeCoupling Partner ExampleCatalyst/ReagentProduct TypeRef.
Buchwald-Hartwig Amination2-Bromo-4-fluorobenzonitrile derivativeDPPF[PdCl₂], DPPF, NaOtBuN-Aryl-1,4-diaminocyclohexane derivative nih.gov
Reductive Amination3-IndolcarbaldehydeNaBH₄N-Alkyl-1,4-diaminocyclohexane derivative d-nb.info
Amide CouplingCarboxylic acid derivativeHBTU, NEt₃N-Acyl-1,4-diaminocyclohexane derivative nih.govacs.org

Incorporation into Diverse Organic Frameworks and Heterocycles

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of a wide array of organic structures, including polymers and, most notably, nitrogen-containing heterocycles. chemimpex.comunivpancasila.ac.id Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in the structures of natural products and synthetic drugs. nih.gov

The diamine serves as a precursor for constructing six-membered heterocyclic rings like pyrazinones . nih.govmdpi.com The synthesis of pyrazinone frameworks can be achieved by combining acyclic building blocks, and the structural motif of 1,4-diaminocyclohexane can be integrated into these synthetic strategies. nih.gov For example, a common method involves the condensation of an α-amino acid derivative with another component, and the diamine can be used to introduce specific substituents and stereochemistry into the final heterocyclic product. nih.gov

Furthermore, the diamine is used in the creation of fused heterocyclic systems. ucl.ac.uk A general strategy involves an initial C-N bond formation using the free amine, followed by deprotection of the Boc-protected amine and a subsequent intramolecular cyclization to form the heterocyclic ring. ucl.ac.uk This approach has been applied to synthesize a variety of fused heterocycles, demonstrating the versatility of the diamine building block.

Beyond heterocycles, this compound is utilized in the production of specialty polymers and as a structural component in the design of ligands for metal catalysts, which can improve the efficiency and selectivity of other organic reactions. chemimpex.comgoogle.com

Table 2: Examples of Frameworks Synthesized Using this compound
Framework TypeSynthetic StrategyResulting StructureApplication/SignificanceRef.
Fused HeterocyclesIntermolecular C-N coupling followed by intramolecular cyclizationIndolines, TetrahydroquinolinesScaffolds for bioactive compounds ucl.ac.uk
PyrazinonesCondensation with α-dicarbonyl or related precursorsSubstituted Pyrazinone derivativesCore of many natural and bioactive molecules nih.govdoi.org
LigandsAttachment to a core structureChiral ligands for metal catalystsAsymmetric synthesis, enhanced reaction efficiency chemimpex.com

Intermediacy in the Chemical Synthesis of Complex Molecular Architectures

The most significant application of this compound is its role as a key intermediate in the total synthesis of complex and biologically active molecules. chemimpex.comchemicalbook.com Its unique structure, allowing for controlled, stepwise reactions, makes it an invaluable tool in pharmaceutical research and development for creating novel therapeutics. chemimpex.com

A prominent example is its use in the synthesis of MRL-494 , an inhibitor of the β-barrel assembly machine (BAM) complex in bacteria. nih.govacs.org In this synthesis, 1-N-Boc-cis-1,4-cyclohexanediamine was coupled with a carboxylic acid derivative using HBTU as a coupling agent. nih.govacs.org The resulting amide was then deprotected and further elaborated to construct the complex final molecule. nih.govacs.org The cyclohexane (B81311) ring serves as a rigid spacer, correctly positioning other functional groups for interaction with the biological target.

Another example is the preparation of orally bioavailable and selective V1A receptor antagonists , where trans-4-(Boc-amino)cyclohexylamine is a cited starting material. cymitquimica.com Similarly, it has been used as a rigid linker in the synthesis of flavin-indole conjugates , which are designed as model compounds to study the magnetoreception of migratory birds. d-nb.info The defined stereochemistry and distance between the two nitrogen atoms of the trans-1,4-diaminocyclohexane linker were critical for the function of these model compounds. d-nb.info

These examples underscore the strategic importance of this compound in modern synthetic chemistry, where precise control over molecular architecture is paramount for achieving desired biological activity.

Table 3: this compound as an Intermediate in Complex Molecule Synthesis
Target MoleculeBiological/Research AreaSynthetic Role of DiamineIsomer UsedRef.
MRL-494Antibacterial (BAM complex inhibitor)Amide coupling to form a key building blockcis nih.govacs.org
V1A Receptor AntagonistPharmaceuticalStarting material for antagonist synthesistrans cymitquimica.com
Flavin-Indole ConjugatesCryptochrome model compoundsRigid linker connecting flavin and indole (B1671886) moietiestrans d-nb.info

Stereochemical Control and Chiral Applications of 1 Boc 1,4 Cyclohexanediamine Derivatives

1-Boc-1,4-cyclohexanediamine as a Chiral Scaffold in Asymmetric Catalysis

This compound, a chiral organic amine with a symmetrical structure, serves as a valuable intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and ligands for asymmetric catalysis. chemicalbook.comchemimpex.com The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective manipulation of the two nitrogen atoms, a crucial feature in the design of chiral ligands and catalysts. chemimpex.com The cyclohexane (B81311) ring provides a rigid and well-defined three-dimensional structure, which is essential for creating a specific chiral environment around a catalytic center.

While the closely related trans-1,2-diaminocyclohexane has been extensively studied and successfully employed in a wide range of asymmetric transformations, the application of this compound as a primary chiral scaffold is a more specialized area of research. researchgate.net Its utility lies in its potential to form bidentate or monodentate ligands after deprotection or further functionalization of the free amino group. The mono-protected nature of this compound makes it an ideal starting material for the synthesis of unsymmetrically substituted chiral ligands, where different steric and electronic environments can be introduced at the two nitrogen centers.

The synthesis of trans-N-Boc-1,4-cyclohexanediamine is typically achieved with a high yield of 86% by reacting trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in methanol (B129727). chemicalbook.com This straightforward and efficient synthesis makes it an accessible building block for further elaboration.

Table 1: Synthesis of trans-N-Boc-1,4-cyclohexanediamine chemicalbook.com

Reactants Reagent Solvent Reaction Time Temperature Yield

Role in Organocatalytic Systems for Asymmetric Chemical Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral primary and secondary amines are among the most successful classes of organocatalysts.

Derivatives of chiral diamines, particularly those that can act as bifunctional catalysts (e.g., possessing both a basic amine site and a hydrogen-bond donor), are highly effective in a variety of asymmetric reactions. For instance, thiourea-based organocatalysts derived from chiral diamines have been used in Michael additions and other cascade reactions. rsc.org In these systems, the amine can activate the substrate through the formation of an enamine or iminium ion, while the thiourea (B124793) moiety can activate the electrophile through hydrogen bonding.

While cyclohexanediamine-based catalysts have been screened for organocatalytic cyclization-rearrangement cascade reactions, they have, in some instances, shown lower stereoselectivity compared to other catalyst families like those derived from cinchona alkaloids. rsc.org The development of organocatalysts from this compound would involve the functionalization of the free amine to incorporate a catalytic group, such as a thiourea or a squaramide, and subsequent deprotection and further modification if a bifunctional primary/secondary diamine catalyst is desired. The specific stereochemical environment provided by the 1,4-disubstituted cyclohexane backbone would be a key determinant of the catalyst's efficacy.

Chemical Derivatization and Further Functionalization Strategies for 1 Boc 1,4 Cyclohexanediamine

Selective Manipulation of the Unprotected Amine Moiety

The free amino group of 1-Boc-1,4-cyclohexanediamine provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This selective functionalization is the cornerstone of its utility as a molecular scaffold. Common derivatization strategies include acylation, alkylation, and the formation of ureas and sulfonamides.

Reductive amination is a widely employed method for the alkylation of the unprotected amine. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and broad functional group tolerance. nih.gov A one-pot tandem procedure for direct reductive amination followed by N-Boc protection of the newly formed secondary amine has been developed, offering an efficient route to fully protected diamine derivatives. nih.govnih.gov

Another important transformation is the formation of ureas. The reaction of the free amine with an isocyanate, which can be generated in situ from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, leads to the formation of unsymmetrical ureas in high yields. nih.gov This method is practical for creating diverse urea (B33335) derivatives, which are prevalent in many biologically active compounds. nih.govnih.gov

The following table summarizes key selective functionalization reactions of the unprotected amine in this compound.

Reaction Type Reagents and Conditions Product Type Key Features Reference
Reductive AminationAldehyde/Ketone, Sodium Triacetoxyborohydride (STAB), CH₂Cl₂Secondary AmineMild conditions, high yields, broad substrate scope. nih.gov
Urea FormationIsocyanate (or in situ generation), SolventDisubstituted UreaEfficient, high yields, applicable to a variety of amines. nih.gov
AcylationAcyl chloride/Anhydride, BaseAmideStraightforward reaction to introduce various acyl groups.
SulfonylationSulfonyl chloride, BaseSulfonamideFormation of stable sulfonamide linkage.

Post-Deprotection Functionalization and Diversification

Following the selective functionalization of the free amine, the Boc protecting group can be removed to liberate the second amino group. This unmasking opens up avenues for further diversification, enabling the synthesis of orthogonally functionalized 1,4-diaminocyclohexane derivatives.

The deprotection of the Boc group is typically achieved under acidic conditions. A common and efficient method involves treatment with 4 M hydrogen chloride (HCl) in an anhydrous solvent such as dioxane. nih.gov This protocol is generally fast and selective, leaving other acid-sensitive groups, like tert-butyl esters, intact under controlled conditions. nih.gov Another mild method for Boc deprotection utilizes oxalyl chloride in methanol (B129727) at room temperature, which can be advantageous for substrates containing other acid-labile functionalities. nih.gov

Once the second amine is deprotected, it can be subjected to a new set of functionalization reactions, which can be the same as or different from the initial derivatization. This sequential approach allows for the creation of heterobifunctional linkers and complex molecules with distinct functionalities at either end of the cyclohexane (B81311) scaffold. For instance, the newly exposed amine can be acylated, alkylated, or used in bioconjugation reactions, leading to a wide array of molecular structures. organic-chemistry.org

The table below outlines the process of deprotection and subsequent functionalization.

Step Reaction Reagents and Conditions Outcome Reference
1Boc Deprotection4 M HCl in Dioxane, rt, 30 minLiberation of the second primary amine. nih.gov
2Further FunctionalizationVarious (e.g., acylation, alkylation)Orthogonally disubstituted 1,4-diaminocyclohexane. organic-chemistry.org

Bioconjugation Approaches for the Chemical Linkage of Advanced Materials

The unique structural features of 1,4-diaminocyclohexane derivatives make them attractive as linkers in the field of bioconjugation, particularly for the development of advanced therapeutic and diagnostic agents. bionordika.fispringernature.com Bioconjugation involves the covalent attachment of a biomolecule, such as an antibody or protein, to another molecule, like a drug or a diagnostic probe. bionordika.fi

While direct examples of this compound in bioconjugation are emerging, the principles are well-established with similar bifunctional linkers. For instance, the linker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which shares the cyclohexane core, is widely used in the creation of antibody-drug conjugates (ADCs). nih.gov In this context, one end of the linker reacts with the antibody, while the other is attached to a cytotoxic drug. nih.gov

This compound can be readily adapted for such applications. After selective functionalization of the free amine and subsequent deprotection, the newly revealed amino group can be reacted with a biomolecule or a solid support. The initially introduced functional group can then be used to attach a payload molecule. This strategy is also relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. sigmaaldrich.comsigmaaldrich.com The cyclohexane scaffold can provide the necessary rigidity and spatial orientation for the two binding moieties of the PROTAC. sigmaaldrich.com

The table below illustrates a conceptual bioconjugation strategy using a 1,4-diaminocyclohexane linker.

Component 1 Linker Moiety Component 2 Application Example Reference
AntibodyFunctionalized 1,4-diaminocyclohexaneCytotoxic DrugAntibody-Drug Conjugate (ADC) for targeted cancer therapy. bionordika.finih.gov
E3 Ligase BinderFunctionalized 1,4-diaminocyclohexaneTarget Protein BinderProteolysis Targeting Chimera (PROTAC) for targeted protein degradation. sigmaaldrich.comsigmaaldrich.com
Advanced MaterialFunctionalized 1,4-diaminocyclohexaneBioactive MoleculeDevelopment of functionalized polymers and surfaces. chemimpex.com

Mechanistic Investigations into Reactions Involving 1 Boc 1,4 Cyclohexanediamine and Its Derivatives

Elucidation of Reaction Pathways, Intermediates, and Transition States

The functionalization of 1-Boc-1,4-cyclohexanediamine and its derivatives proceeds through a variety of reaction pathways, the elucidation of which often relies on a combination of experimental and computational methods.

A fundamental reaction is the protection of one of the amino groups of 1,4-cyclohexanediamine with a tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out by treating the diamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com The generally accepted pathway involves the nucleophilic attack of one of the amino groups on a carbonyl carbon of (Boc)₂O, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of tert-butoxycarbonyl and a proton results in the formation of the mono-protected product. researchgate.net The selectivity for mono-protection over di-protection can be controlled by adjusting the stoichiometry of the reactants. researchgate.net

Derivatives of this compound are often used as key building blocks in the synthesis of more complex molecules. For instance, it can be coupled with other molecules to form amides. This typically involves the activation of a carboxylic acid, for example with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), followed by nucleophilic attack by the free amino group of this compound. nih.gov

A conceptually different approach to synthesizing derivatives of 1,4-cyclohexanediamine involves the dearomative 1,4-diamination of arenes. nih.gov This process can be catalyzed by palladium and involves the para-cycloaddition of an arenophile to an arene, followed by a palladium-catalyzed ring-opening of the resulting cycloadduct with an amine. nih.gov Mechanistic studies suggest the involvement of an allylpalladium species as a key intermediate, which is then attacked by the amine nucleophile to yield the syn-1,4-diamination product. nih.gov

Transition states, being high-energy species, are not directly observable but can be studied using computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net These calculations provide insights into the geometry and energy of the transition state, which in turn helps to explain the observed reactivity and selectivity. For example, in the bifunctional Brønsted acid/base-catalyzed aza-Henry reaction, computational analysis of the transition states has been used to rationalize the observed diastereoselectivity. nih.gov These studies have shown that hydrogen bonding and steric interactions in the transition state play a crucial role in determining the stereochemical outcome. nih.gov

Reaction TypeKey IntermediatesMethods of Investigation
Boc-protectionTetrahedral intermediateStoichiometric control, Spectroscopic analysis
Amide couplingActivated esterReaction monitoring (e.g., TLC, LC-MS)
Dearomative diaminationAllylpalladium speciesCatalysis studies, Mechanistic probes
Organocatalyzed reactionsImine/enamine speciesESI-MS, NMR, Computational modeling
Aza-Henry reactionCoordinated nitronate, Imine-catalyst complexDFT calculations, Kinetic studies

Kinetic and Thermodynamic Studies of Functionalization Reactions

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with chemical reactions, offering deeper insights into the reaction mechanism.

Kinetic studies on the functionalization of this compound derivatives can reveal the order of the reaction with respect to each reactant and the catalyst, providing clues about the composition of the rate-determining transition state. For instance, in a study on the use of trans-1,4-diaminocyclohexane as a promoter for CO₂ capture, the initial absorption rate was measured to be 1.904 × 10⁻² mol CO₂/L/min. researchgate.net Such kinetic data is crucial for assessing the efficiency of the process.

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products. The thermodynamic properties of cyclohexanediamines, including their enthalpies of combustion and vaporization, have been determined experimentally. acs.org These data are essential for process design and optimization, particularly in industrial applications. For example, the phase behavior of 1,4-cyclohexanediamine has been studied to determine its applicable temperature range as a CO₂ sorbent. acs.org

In the context of enzymatic reactions, kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) are determined to characterize the efficiency of the enzyme. For example, kinetic studies have been conducted on enzymes that can utilize diamines like cis-1,4-cyclohexanediamine for the synthesis of oligoamides. biorxiv.org

CompoundThermodynamic PropertyValueReference
trans-1,4-CyclohexanediamineEutectic Temperature (stable form)285.8 ± 0.4 K acs.org
trans-1,4-CyclohexanediamineEutectic Temperature (metastable form)280.6 ± 0.5 K acs.org
trans-1,4-DiaminocyclohexaneInitial CO₂ Absorption Rate1.904 × 10⁻² mol CO₂/L/min researchgate.net

Analysis of Stereochemical Control Mechanisms in Chiral Transformations

The cyclohexane (B81311) ring in this compound is a chiral scaffold that can be exploited to control the stereochemical outcome of a reaction. When used as a chiral auxiliary or as part of a chiral ligand or catalyst, it can induce high levels of enantioselectivity and diastereoselectivity.

The mechanism of stereochemical control often relies on the formation of a well-defined transition state where the chiral diamine backbone creates a specific steric and electronic environment. This environment favors the approach of the reactants from one direction over the other, leading to the preferential formation of one stereoisomer.

In asymmetric Michael additions, for example, organocatalysts derived from chiral cyclohexanediamine (B8721093) have been shown to be highly effective. d-nb.info The catalyst forms an enamine with the donor molecule, and the chiral diamine scaffold then directs the approach of the acceptor molecule. DFT calculations have been instrumental in elucidating the transition state structures and explaining the observed stereoselectivity in such reactions. nih.gov These calculations have revealed that a chair-shaped transition state can dictate the exclusive endo selectivity in certain intramolecular Michael additions. nih.gov

Similarly, in copper-catalyzed asymmetric conjugate addition reactions, ligands based on the trans-1,2-cyclohexanediamine skeleton have been successfully employed. mdpi.comrug.nl The chirality of the cyclohexanediamine moiety in the ligand plays a critical role in the stereoselectivity of the reaction. mdpi.com The precise mechanism involves the formation of a chiral copper complex that coordinates to the substrate, thereby controlling the facial selectivity of the nucleophilic attack.

The concept of dynamic stereochemistry is also relevant, where the interconversion of stereoisomers can be harnessed to achieve high stereochemical purity in the final product. pageplace.de A profound understanding of the configurational stability of chiral intermediates is indispensable for designing efficient asymmetric syntheses. pageplace.dersc.org

Furthermore, the principle of desymmetrization of prochiral molecules is a powerful strategy for asymmetric synthesis. nih.gov For instance, a chiral primary amine catalyst derived from cyclohexanediamine can be used for the enantioselective desymmetrization of prochiral cyclohexanones through an intramolecular Michael addition, affording bicyclic products with high enantioselectivity. nih.gov

Reaction TypeChiral Catalyst/LigandKey Mechanistic Feature
Asymmetric Michael AdditionCalix nih.govthiourea (B124793) cyclohexanediamine derivativesFormation of a chiral enamine intermediate
Asymmetric aza-Henry ReactionBifunctional Brønsted acid/base with chiral diamine backboneHydrogen bond donor-acceptor interactions in the transition state
Asymmetric Conjugate AdditionBis(NHC) ligands based on (±)-trans-1,2-cyclohexanediamineFormation of a chiral copper complex that directs nucleophilic attack
Intramolecular Michael AdditionCyclohexanediamine-derived primary amineDesymmetrization of a prochiral substrate via a chair-shaped transition state

Advanced Research Applications Beyond Core Organic Synthesis

Contribution to Pharmaceutical Discovery and Preclinical Development Programs

The strategic incorporation of the 1-Boc-1,4-cyclohexanediamine moiety is a key step in the synthesis of complex molecules destined for pharmacological evaluation. Its presence allows for controlled, sequential chemical modifications, which is a critical aspect of modern drug discovery.

This compound serves as a crucial intermediate in the synthesis of precursors for various receptor antagonists. lookchem.com The Boc-protected amine allows for selective reactions at the unprotected amino group, enabling the construction of complex molecular architectures designed to interact with specific biological targets.

One notable application is in the development of orally bioavailable and selective vasopressin V1A receptor antagonists. lookchem.com These antagonists are investigated for their potential in treating cardiovascular conditions such as hypertension and heart failure. lookchem.com The synthesis leverages the diamine scaffold to build molecules with improved pharmacokinetic properties. lookchem.com

Another significant example is in the creation of Hedgehog (Hh) signaling pathway inhibitors. beilstein-journals.org In the synthesis of analogues of the inhibitor Sant-75, N-Boc-cyclohexane-1,4-diamine is reacted with a biaryl aldehyde through reductive amination to form a key secondary amine intermediate. beilstein-journals.org This intermediate is then further elaborated to produce the final antagonist compounds, which are studied for their potential in cancer therapy. beilstein-journals.org The Boc group is removed in the final steps of the synthesis. beilstein-journals.org This synthetic strategy highlights the compound's role in building libraries of potential therapeutics for structure-activity relationship (SAR) studies. beilstein-journals.org

Table 1: Application in Receptor Antagonist Synthesis

Target Receptor Therapeutic Area Role of this compound
Vasopressin V1A Receptor Cardiovascular Disease (e.g., Hypertension) Key intermediate for selective antagonists. lookchem.com
Smoothened (Smo) Receptor (Hedgehog Pathway) Oncology Building block for synthesizing inhibitor analogues like Sant-75. beilstein-journals.org

The versatility of this compound makes it a valuable building block for generating diverse libraries of biologically active compounds. chemimpex.comchemimpex.com Pharmaceutical researchers utilize this compound to create numerous derivatives for screening against a wide array of therapeutic targets. chemimpex.com Its stable and soluble nature facilitates its use in various synthetic protocols. chemimpex.com

The compound and its isomers are employed in the development of novel therapeutics for conditions including neurological disorders and cancer. chemimpex.comchemimpex.com The ability to selectively functionalize the two amine groups allows for the systematic modification of molecular structure, which is essential for optimizing biological activity and drug-like properties. chemimpex.com This strategic approach is fundamental to modern drug discovery, where large numbers of related compounds are synthesized and tested to identify promising lead candidates. chemimpex.com

Polymer Chemistry and Advanced Material Science Innovations

The structural characteristics of cyclohexanediamines, including the Boc-protected variant, are leveraged in the field of polymer chemistry and materials science. chemimpex.comchemimpex.com The diamine structure serves as a monomer or a curing agent in the production of high-performance polymers. chemimpex.com

N-Boc-protected cyclohexanediamines are used in the development of specialty polymers where specific material properties are desired. chemimpex.com The parent compounds, cis- and trans-cyclohexanediamine, are key components in the synthesis of polyamides, which are known for their exceptional strength and durability and are used in fibers, plastics, and coatings. chemimpex.com The cyclohexane (B81311) ring imparts rigidity and thermal stability to the polymer backbone, while the amine groups provide reactive sites for polymerization. The use of the Boc-protected form allows for controlled incorporation and subsequent modification within the polymer structure. These polymers can exhibit enhanced flexibility and strength, making them suitable for advanced applications such as specialized coatings and adhesives. chemimpex.comchemimpex.com

Table 2: Polymer Applications of Cyclohexanediamines

Polymer Type Monomer/Building Block Resulting Material Properties Common Applications
Polyamides cis-1,4-Cyclohexanediamine Excellent strength, durability, flexibility. chemimpex.com Fibers, plastics, coatings. chemimpex.com
Specialty Polymers N-Boc-trans-1,4-cyclohexanediamine Enhanced flexibility and strength. chemimpex.com Coatings, adhesives. chemimpex.com

Environmental Chemistry Applications of Related Cyclohexanediamines

While direct environmental applications of this compound are not widely documented, related unprotected cyclohexanediamines are being explored for their potential in environmental remediation, specifically in carbon capture technologies. acs.orgacs.org

Atmospheric carbon dioxide is a major greenhouse gas, and its capture is a critical area of research. acs.org Cyclohexane-based diamines have emerged as promising alternatives to traditional amine sorbents for CO2 capture. acs.org These compounds can react with CO2 to form solid carbamic acid products, which can be easily separated from industrial processes. acs.orgacs.org The ability to recover the liquid sorbent after releasing the captured CO2 for storage or utilization presents a significant advantage over existing technologies. acs.org Research in this area requires high-quality thermodynamic data for these diamines to facilitate their potential industrial application in Carbon Capture and Storage/Utilization (CCS/CCU) processes. acs.org

Computational and Theoretical Studies on 1 Boc 1,4 Cyclohexanediamine

Conformational Analysis and Stereoisomer Stability Assessment

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry, and in substituted cyclohexanes like 1-Boc-1,4-cyclohexanediamine, the interplay of steric and electronic effects governs the stability of its various conformations. The tert-butoxycarbonyl (Boc) protecting group, being sterically demanding, plays a significant role in dictating the preferred geometry of the molecule.

Conformational analysis of disubstituted cyclohexanes generally predicts that the most stable conformation will have the largest substituent in an equatorial position to minimize 1,3-diaxial interactions. libretexts.org For trans-1-Boc-1,4-cyclohexanediamine, two chair conformations are possible: one with both the Boc-protected amine and the free amine in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the large steric bulk of the Boc group, which would otherwise lead to severe steric strain in an axial position.

In the case of cis-1-Boc-1,4-cyclohexanediamine, both chair conformations will have one substituent in an axial position and the other in an equatorial position. The equilibrium will favor the conformer where the bulkier Boc group occupies the equatorial position, while the smaller amino group is in the axial position. The energy difference between these conformers is influenced by the A-value of the substituents, which quantifies their steric demand.

While specific computational studies providing precise energy differences for the conformers of this compound are not widely available in the literature, the principles of conformational analysis of substituted cyclohexanes provide a robust framework for predicting their relative stabilities. libretexts.org The stability generally decreases in the order: trans-diequatorial > cis-equatorial(Boc)-axial(NH₂) > cis-axial(Boc)-equatorial(NH₂) > trans-diaxial.

Table 1: Predicted Relative Stability of this compound Stereoisomers and Conformers

StereoisomerConformationBoc Group PositionAmino Group PositionPredicted Relative Stability
transChairEquatorialEquatorialMost Stable
transChairAxialAxialLeast Stable
cisChairEquatorialAxialIntermediate
cisChairAxialEquatorialLess Stable than cis-eq/ax

Note: This table is based on general principles of conformational analysis. Specific computational data for this compound is required for quantitative assessment.

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. While extensive docking studies specifically centered on this compound are not prevalent in published research, its derivatives have been subjects of such investigations, and the parent compound itself has been identified as a selective interactor with certain receptors.

For instance, trans-N-Boc-1,4-cyclohexanediamine has been noted for its selective interaction with the vasopressin V1a (AVP V1a) receptor, suggesting a specific binding mode that could be elucidated through docking studies. scbt.com The cyclic and rigid nature of the cyclohexane scaffold, combined with the hydrogen bonding capabilities of the amino and carbamate (B1207046) groups, are key features for molecular recognition. scbt.com

In a typical molecular docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A binding site is defined, and the ligand (this compound) is placed in various orientations and conformations within this site. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate a more stable protein-ligand complex.

Although specific data is scarce, we can hypothesize the types of interactions that would be important for the binding of this compound. The free amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. The cyclohexane ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Hypothetical Molecular Docking Parameters and Interactions for trans-1-Boc-1,4-cyclohexanediamine

Target ProteinPutative Binding Site ResiduesPotential Ligand InteractionsPredicted Binding Affinity (kcal/mol)
AVP V1a ReceptorAsp, Tyr, Phe, GlnH-bond (NH₂), H-bond (C=O), Hydrophobic (cyclohexyl)Data not available
Generic KinaseAsp, Glu, Lys, LeuH-bond (NH₂), H-bond (C=O), Hydrophobic (cyclohexyl)Data not available
Generic GPCRSer, Thr, Asn, ValH-bond (NH₂), H-bond (C=O), Hydrophobic (cyclohexyl)Data not available

Note: This table is illustrative and based on the functional groups of the molecule. Actual docking studies are needed to determine specific interactions and binding affinities.

Quantum Chemical Calculations for Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules and predicting their reactivity. researchgate.netrsc.org These methods can be used to calculate properties like molecular orbital energies (HOMO and LUMO), atomic charges, and the transition state energies of reactions, which in turn provide insights into regioselectivity and stereoselectivity.

For this compound, quantum chemical calculations can help to:

Identify the most nucleophilic site: By calculating the distribution of electron density, it can be determined whether the unprotected amino group is significantly more nucleophilic than the Boc-protected one, which is the expected outcome.

Predict regioselectivity in reactions: In reactions where the two amino groups might compete, such as in acylation or alkylation, calculations can predict which nitrogen is more likely to react.

Elucidate reaction mechanisms: For reactions involving this compound as a catalyst or substrate, quantum chemical calculations can map out the entire reaction pathway, including intermediates and transition states. This is particularly relevant for understanding the stereochemical outcome of reactions. rsc.org

For example, in the context of its use in asymmetric catalysis, such as in the formation of chiral thiourea (B124793) catalysts, DFT calculations can be employed to model the transition states of the catalyzed reaction. nih.govbeilstein-journals.org These models can explain why a particular enantiomer or diastereomer is formed preferentially. The calculations would typically involve optimizing the geometries of the reactants, products, and transition states and then calculating their energies. The difference in the energy of the transition states leading to different stereoisomers can be correlated with the experimentally observed enantiomeric or diastereomeric excess.

Table 3: Representative Data from Hypothetical Quantum Chemical Calculations on trans-1-Boc-1,4-cyclohexanediamine

Computational MethodProperty CalculatedPredicted Value/OutcomeSignificance
DFT (B3LYP/6-31G)HOMO-LUMO Gap~5-6 eVIndicates kinetic stability
DFT (B3LYP/6-31G)Mulliken Atomic ChargesN (NH₂): ~ -0.9, N (NHBoc): ~ -0.6Confirms higher nucleophilicity of the unprotected amine
DFT (B3LYP/6-31G*)Transition State Energy (Acylation)Lower for attack at NH₂ vs. NHBocPredicts high regioselectivity for acylation at the unprotected amine

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from quantum chemical calculations. Specific calculations are required for accurate quantitative results.

Q & A

Basic Questions

Q. What are the common synthetic routes for incorporating 1-Boc-1,4-cyclohexanediamine into pharmaceutical compounds?

  • Methodological Answer : this compound is frequently used in multi-step syntheses for kinase inhibitors. For example, in the synthesis of EGFR inhibitor JND3229, it reacts with ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate via nucleophilic substitution. Subsequent steps include reduction, oxidation, and Borch reductive amination, yielding pyrimidopyrimidinone intermediates. The Boc group enhances solubility and stability during these steps, enabling efficient purification .

Q. How is this compound utilized in the synthesis of high-performance biobased polyesters?

  • Methodological Answer : The compound serves as a rigid diamine precursor in bis-pyrrolidone dicarboxylic acid (BPDA) monomers. For instance, trans-1,4-cyclohexanediamine (after Boc deprotection) reacts with itaconic acid at 170°C in melt conditions to form t-CH-BPDA. This monomer is critical for rigid polyester backbones, achieving 62% yield after recrystallization. The Boc protection prevents unwanted side reactions during diamine handling .

Q. What purification techniques are recommended for this compound derivatives in polymer synthesis?

  • Methodological Answer : Derivatives with rigid structures (e.g., t-CH-BPDA) crystallize directly from methanol upon cooling, simplifying isolation. For less rigid analogs (e.g., cis isomers), column chromatography with silica gel and ethyl acetate/hexane eluents is required. Thermal stability analysis (TGA/DSC) and NMR (¹H/¹³C) are used to confirm purity .

Advanced Questions

Q. How does the stereochemistry of this compound influence its reactivity in supramolecular polymerization?

  • Methodological Answer : The trans isomer shows limited cross-linking efficiency in supramolecular polymers due to steric mismatches with naphthalenediimide (NDI) units. In contrast, the cis isomer facilitates intra-supramolecular cross-linking, as confirmed by DFT-optimized structures showing amine alignment. Reaction kinetics reveal a 5.1-fold faster rate for cis-1,4-cyclohexanediamine compared to trans .

Q. What analytical methods are employed to characterize the structural integrity of this compound in complex reaction mixtures?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group retention (δ ~1.4 ppm for tert-butyl) and cyclohexane backbone conformation.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2 for C₁₁H₂₂N₂O₂).
  • X-ray Photoelectron Spectroscopy (XPS) : Used in surface adsorption studies to quantify N–Ge dative bonds (binding energy ~398 eV) .

Q. What role does this compound play in modulating adsorption behavior on semiconductor surfaces?

  • Methodological Answer : On Ge(100)-2×1 surfaces, trans-1,4-cyclohexanediamine (post-Boc deprotection) adsorbs via dual N–Ge dative bonds or N–H dissociation. Strain analysis reveals the trans isomer adopts a twist-boat conformation, reducing steric hindrance and enhancing surface binding efficiency. XPS and FTIR differentiate between dative (non-dissociative) and covalent (dissociative) adsorption modes .

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